2-[Methyl(thiolan-3-yl)amino]benzoic acid
Description
2-[Methyl(thiolan-3-yl)amino]benzoic acid is a sulfur-containing benzoic acid derivative characterized by a tetrahydrothiophene (thiolan) ring substituted at the 3-position with a methylamino group. The synthesis involves reacting substituted benzoic acids with thionyl chloride, followed by coupling with intermediates such as II (0.93 g, 2.0 mmol) in dichloromethane and triethylamine. Recrystallization with isopropanol yields the final product, with purity confirmed via TLC and spectroscopic methods .
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H15NO2S/c1-13(9-6-7-16-8-9)11-5-3-2-4-10(11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |
InChI Key |
SDQDZIVBLMEIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid typically involves the condensation of a benzoic acid derivative with a tetrahydrothiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The exact mechanism of action of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring system is known to interact with various biological targets, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s core structure—a benzoic acid scaffold with a heterocyclic sulfur-containing substituent—is shared with several analogs. Key comparisons include:
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Features a thiazole ring (a five-membered ring with nitrogen and sulfur) instead of a thiolan ring.
- Properties: Molecular formula C₁₁H₉NO₂S, CAS RN 65032-66-8, melting point 139.5–140°C, and 97% purity. Priced at JPY 62,500/g for research use .
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Differs in the substitution position (3- vs. 2-position on the benzoic acid), influencing steric and electronic interactions.
- Applications: Both thiazole-containing analogs are marketed as research chemicals, whereas 2-[Methyl(thiolan-3-yl)amino]benzoic acid remains under investigation .
Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)
Pharmacological and Metabolic Insights
- Metabolic Stability: Thiolan-containing compounds like this compound may exhibit different metabolic pathways compared to thiazole or triazine analogs due to ring saturation. For example, methoxyimino-substituted analogs (e.g., 490-M16, 490-M18) undergo hydrolysis or oxidation, suggesting that the thiolan ring’s stability could influence half-life .
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